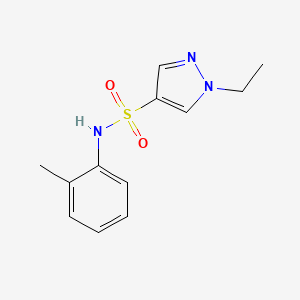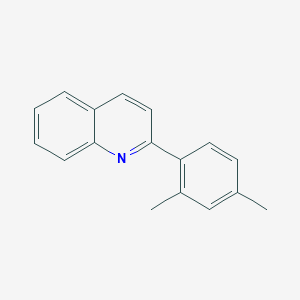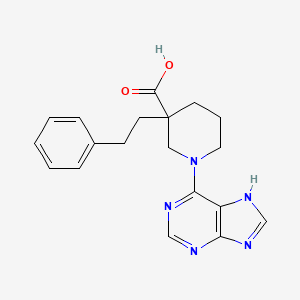![molecular formula C15H22N2O4S2 B5298563 2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)
2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride, commonly known as MRS 2578, is a selective antagonist of the P2Y1 receptor. It is a chemical compound that has been extensively studied for its potential use in scientific research. The purpose of
Mecanismo De Acción
MRS 2578 selectively blocks the P2Y1 receptor by binding to its allosteric site. This prevents the receptor from binding to its natural ligands, such as ATP and ADP, and inhibits downstream signaling pathways. The exact mechanism of action of MRS 2578 is still being investigated, but it is believed to involve the inhibition of calcium mobilization and the activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of MRS 2578 are dependent on the specific biological system being studied. In platelets, MRS 2578 has been shown to inhibit platelet aggregation and reduce thrombus formation. In vascular smooth muscle cells, MRS 2578 has been shown to inhibit vasoconstriction and reduce blood pressure. In the central nervous system, MRS 2578 has been shown to modulate neurotransmitter release and affect synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MRS 2578 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in various biological systems without affecting other receptors or signaling pathways. Additionally, MRS 2578 has been shown to be effective at relatively low concentrations, making it a cost-effective research tool.
One of the limitations of using MRS 2578 in lab experiments is its potential off-target effects. While MRS 2578 is selective for the P2Y1 receptor, it may also interact with other receptors or signaling pathways at higher concentrations. Additionally, the effects of MRS 2578 may vary depending on the specific biological system being studied, making it important to carefully design experiments and interpret results.
Direcciones Futuras
There are several future directions for research involving MRS 2578. One area of interest is the role of the P2Y1 receptor in neurological disorders, such as Alzheimer's disease and epilepsy. MRS 2578 has been shown to modulate neurotransmitter release and affect synaptic plasticity, making it a potential therapeutic target for these disorders. Additionally, the use of MRS 2578 in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects. Finally, the development of more selective and potent P2Y1 receptor antagonists may further advance our understanding of the role of this receptor in various biological systems.
Métodos De Síntesis
The synthesis of MRS 2578 involves the reaction of 4-bromobenzenesulfonyl chloride with 2,7-diazaspiro[4.5]decane in the presence of potassium carbonate. The resulting intermediate is then reacted with methylsulfonyl chloride to yield MRS 2578 hydrochloride. This synthesis method has been well-established in the literature and is relatively straightforward.
Aplicaciones Científicas De Investigación
MRS 2578 has been extensively used in scientific research as a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. It plays a critical role in a variety of physiological processes, including platelet aggregation, vascular tone, and neurotransmission. By selectively blocking the P2Y1 receptor, MRS 2578 has been used to investigate the role of this receptor in various biological systems.
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)sulfonyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-22(18,19)13-3-5-14(6-4-13)23(20,21)17-10-8-15(12-17)7-2-9-16-11-15/h3-6,16H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZNFQTLVSCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(C2)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(3-amino-3-oxopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298481.png)
![3-biphenyl-4-yl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5298482.png)
![(3S*,5S*)-1-(cyclopentylacetyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298486.png)


![N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5298501.png)
![(3S*,5S*)-1-(2-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298512.png)
![4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5298513.png)
![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B5298521.png)
![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![N-(2-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5298571.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5298573.png)
![4-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5298582.png)
